molecular formula C12H16BrNO3 B6629099 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid

Cat. No.: B6629099
M. Wt: 302.16 g/mol
InChI Key: ALPDJGHZQTVRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid is an organic compound characterized by the presence of a brominated hydroxyphenyl group attached to a propanoic acid moiety via an ethylamino linker

Properties

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-14(6-5-12(16)17)8-9-7-10(13)3-4-11(9)15/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDJGHZQTVRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzaldehyde, is brominated using bromine in the presence of a suitable solvent to yield 5-bromo-2-hydroxybenzaldehyde.

    Reductive Amination: The brominated aldehyde is then subjected to reductive amination with ethylamine to form 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanal.

    Oxidation: Finally, the propanal is oxidized to the corresponding propanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and cyanides.

Major Products

    Oxidation: Formation of 3-[(5-Bromo-2-oxophenyl)methyl-ethylamino]propanoic acid.

    Reduction: Formation of 3-[(2-hydroxyphenyl)methyl-ethylamino]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The brominated hydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the ethylamino linker provides flexibility and specificity in binding. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-hydroxyphenyl)methyl-ethylamino]propanoic acid
  • 3-[(5-Fluoro-2-hydroxyphenyl)methyl-ethylamino]propanoic acid
  • 3-[(5-Iodo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid

Uniqueness

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.